

# Probing the Dynamic Landscape of Ebola Virus Glycoprotein with Single-Molecule FRET Imaging

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## Compound of Interest

Compound Name: *Ebov-GP-IN-1*

Cat. No.: *B14762193*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The Ebola virus (EBOV) glycoprotein (GP) is a critical component for viral entry into host cells, mediating attachment and membrane fusion. Understanding the intricate conformational dynamics of GP is paramount for the development of effective antiviral therapies and vaccines. Single-molecule Förster Resonance Energy Transfer (smFRET) imaging has emerged as a powerful technique to dissect these dynamic processes in real-time, providing unprecedented insights into the molecular choreography of EBOV entry. This document provides detailed application notes on the use of smFRET to study EBOV GP dynamics and comprehensive protocols for key experiments.

## Introduction to EBOV GP and its Role in Viral Entry

The EBOV GP is a trimeric protein complex on the surface of the virus, composed of two subunits, GP1 and GP2.<sup>[1][2][3]</sup> The GP1 subunit is responsible for binding to host cell receptors, while the GP2 subunit mediates the fusion of the viral and host cell membranes, a critical step for the release of the viral genome into the cytoplasm.<sup>[1][4][5]</sup> The entry process is a multi-step cascade involving proteolytic cleavage of GP by host cathepsins in the endosome, followed by binding to the intracellular receptor Niemann-Pick C1 (NPC1).<sup>[6][7][8][9][10]</sup> These

events trigger significant conformational changes in GP, ultimately leading to membrane fusion.  
[6][7][9][11]

smFRET imaging allows for the direct observation of these conformational changes on individual GP molecules, revealing transient intermediate states that are often obscured in ensemble measurements.[12][13][14] By labeling specific sites on the GP protein with a donor and an acceptor fluorophore, changes in the distance between these sites can be monitored as fluctuations in FRET efficiency.[15]

## Application of smFRET to EBOV GP Dynamics

smFRET studies have revealed that the prefusion state of EBOV GP is not static but rather intrinsically dynamic, sampling multiple conformations.[6][7] This inherent flexibility is crucial for its function and provides opportunities for therapeutic intervention.

Key findings from smFRET studies include:

- **Prefusion Dynamics:** In its native state on the surface of pseudovirions, GP exists in a dynamic equilibrium between multiple conformational states.[6][7]
- **Impact of Glycan Cap Removal:** Proteolytic cleavage of the glycan cap by thermolysin (mimicking the action of cathepsins) induces a shift in the conformational equilibrium towards an intermediate-FRET state.[6] This suggests a repositioning of the GP1 subunit relative to GP2, priming the protein for subsequent steps in the entry process.[6]
- **Role of NPC1 Binding:** The binding of the NPC1 receptor further shifts the conformational landscape, stabilizing conformations that are likely relevant for membrane fusion.[6][7][9][11]
- **Influence of pH and Calcium:** Acidic pH and the presence of calcium ions synergistically promote conformational changes in the GP2 subunit, moving the fusion loop towards the target membrane.[9][11]
- **Mechanism of Neutralizing Antibodies:** Certain neutralizing antibodies have been shown to restrict the conformational dynamics of GP, locking it in a state that is incompatible with fusion.[6][7]

## Quantitative Data Summary

The following tables summarize the quantitative data obtained from smFRET imaging of EBOV GP dynamics.

Table 1: FRET Efficiency States of EBOV GPΔmuc on Pseudovirions

Condition	Predominant FRET State(s)	FRET Efficiency (Approximate)	Interpretation
Untreated GPΔmuc	Low-FRET	~0.2	Basal, prefusion conformation
Intermediate-FRET	~0.4	Minor population in prefusion state	
GPΔmuc + Thermolysin (GPCL)	Intermediate-FRET	~0.4	Conformational shift upon glycan cap removal
Low-FRET	~0.2		
GPCL + sNPC1-C	Intermediate-FRET	~0.4	Stabilization of an intermediate state
High-FRET	~0.6	NPC1-bound conformation	

Data adapted from population FRET histograms in published studies.[\[6\]](#)

Table 2: Conformational Transitions in EBOV GP2

Condition	Transition	Description	Significance
Acidic pH + Ca <sup>2+</sup>	High-FRET ↔ Intermediate-FRET	Reversible transition	Priming for NPC1 binding
Glycan Cap Cleavage	Intermediate-FRET → Low-FRET	Irreversible transition	Commitment to fusion pathway
NPC1 Binding	Intermediate-FRET → Low-FRET	Accelerated irreversible transition	Allosteric activation of GP2

This table provides a simplified representation of the complex dynamics observed.<sup>[9]</sup>

## Experimental Protocols

### Site-Specific Fluorescent Labeling of EBOV GP

This protocol describes the enzymatic labeling of EBOV GP for smFRET experiments.

#### Materials:

- Purified EBOV GP $\Delta$ TM (trimeric ectodomain) or pseudovirions expressing GP $\Delta$ muc with engineered labeling tags (e.g., A1 and A4 tags).
- Acyl-CoA synthetase (Acs)
- Sfp phosphopantetheinyl transferase
- CoA-linked donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores
- Labeling buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, pH 7.5)
- Size-exclusion chromatography column (for purification of labeled protein)

#### Procedure:

- Enzymatic Labeling Reaction:
  - Set up a reaction mixture containing the purified GP protein or pseudovirions, Acs, Sfp, ATP, and the CoA-linked donor and acceptor fluorophores in labeling buffer.
  - Incubate the reaction at room temperature for a specified time (e.g., 2 hours).
- Purification of Labeled Protein (for GP $\Delta$ TM):
  - Remove unreacted fluorophores and enzymes by passing the reaction mixture through a size-exclusion chromatography column.
  - Collect the fractions containing the labeled GP protein.

- Purification of Labeled Pseudovirions:
  - Pellet the pseudovirions by ultracentrifugation.
  - Resuspend the pellet in a suitable buffer (e.g., PBS) to remove unreacted fluorophores.
- Verification of Labeling:
  - Confirm successful labeling by SDS-PAGE and in-gel fluorescence imaging.

## smFRET Data Acquisition and Analysis

This protocol outlines the general steps for acquiring and analyzing smFRET data.

Materials:

- Labeled EBOV GP sample
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with appropriate lasers and detectors
- PEGylated quartz slides
- Imaging buffer (containing an oxygen scavenging system to reduce photobleaching)
- Data analysis software (e.g., custom MATLAB scripts, SPARTAN)

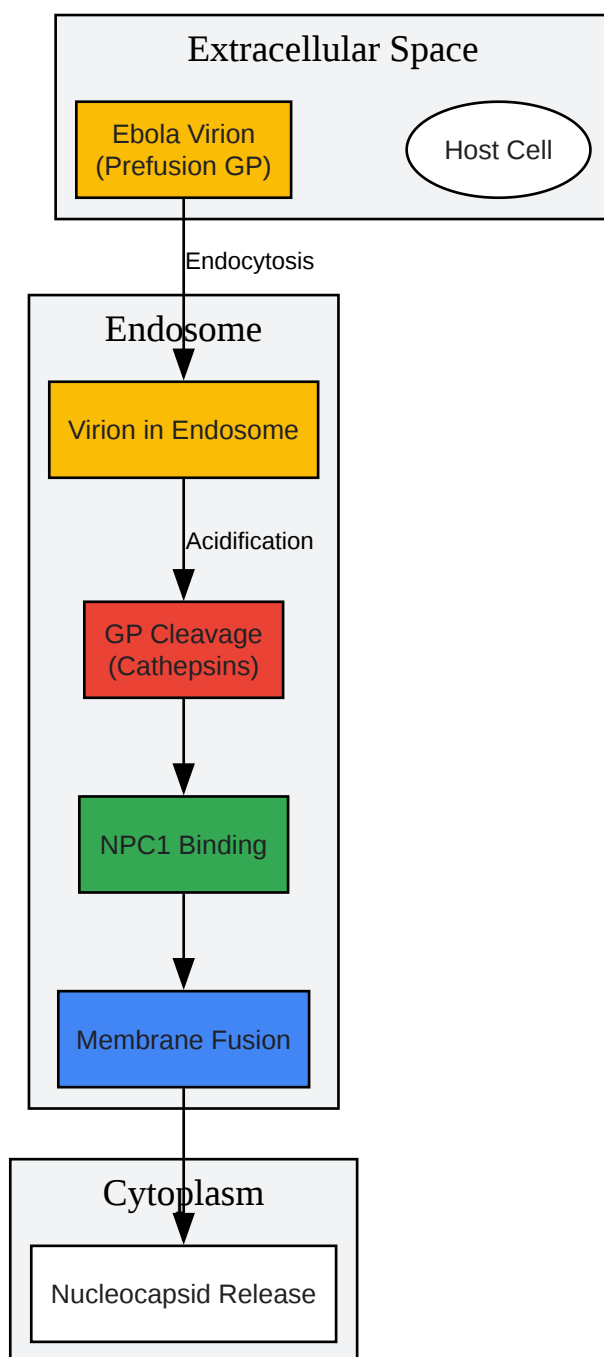
Procedure:

- Sample Immobilization:
  - Immobilize the labeled GP molecules or pseudovirions on a PEGylated quartz slide to allow for observation of individual molecules.
- TIRF Microscopy:
  - Illuminate the sample with a laser that excites the donor fluorophore.

- Record the fluorescence emission from both the donor and acceptor fluorophores over time using a sensitive camera.
- Data Extraction:
  - Identify individual molecules and extract their fluorescence intensity time traces for both the donor (ID) and acceptor (IA) channels.
- FRET Efficiency Calculation:
  - Calculate the FRET efficiency (EFRET) for each time point using the formula:  $EFRET = IA / (ID + IA)$ .
- Data Analysis:
  - Generate FRET efficiency histograms to visualize the distribution of conformational states within the molecular population.
  - Use hidden Markov modeling or other algorithms to identify distinct FRET states and the transition rates between them.
  - Construct transition density plots (TDPs) to visualize the frequency of transitions between different FRET states.

## Visualizations

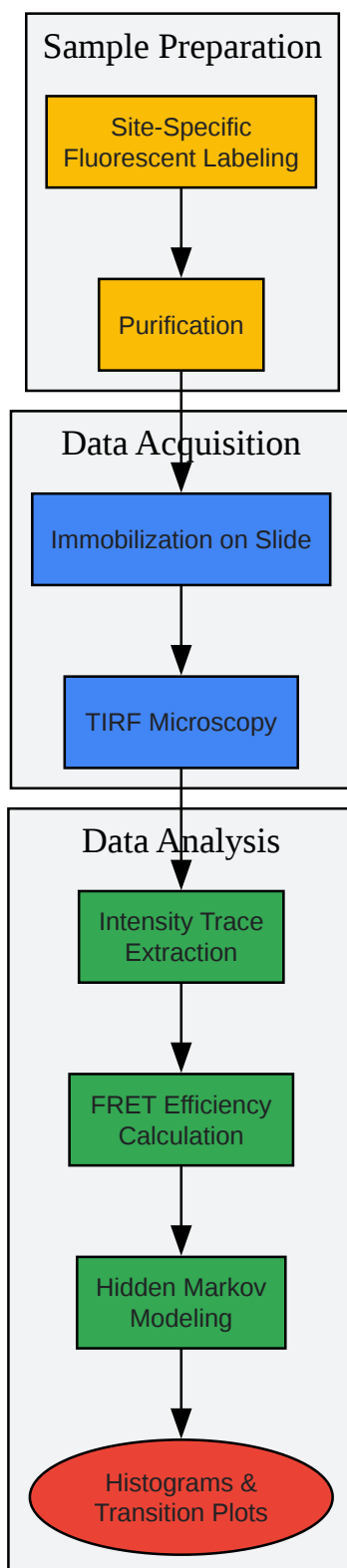
### EBOV GP-Mediated Entry Pathway



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Caption: Schematic of the EBOV entry pathway into a host cell.

## smFRET Experimental Workflow for EBOV GP

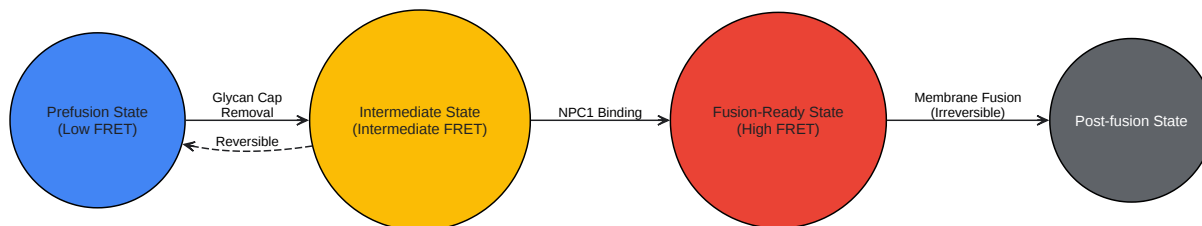


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Caption: Workflow for smFRET imaging of EBOV GP dynamics.



## Conformational Dynamics of EBOV GP



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